4-(6-methylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
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Overview
Description
4-(6-methylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a synthetic organic compound. It features a piperazine ring substituted with a pyridazinyl group and a trifluoromethylphenyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazinyl intermediate: Starting from a suitable pyridazine derivative, such as 6-methylpyridazine, through nitration, reduction, and functional group transformations.
Formation of the piperazine intermediate: Piperazine derivatives can be synthesized through various methods, including the reaction of ethylenediamine with dihaloalkanes.
Coupling reactions: The pyridazinyl and piperazine intermediates are coupled using reagents like carbodiimides or other coupling agents to form the final product.
Industrial Production Methods
Industrial production of such compounds would involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridazinyl ring.
Reduction: Reduction reactions could target the nitro groups if present in intermediates.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemical studies: Used as probes to study biological pathways.
Medicine
Drug development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 4-(6-methylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group could enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-methylpyridazin-3-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide
- 4-(6-methylpyridazin-3-yl)-N-(3-methylphenyl)piperazine-1-carboxamide
Uniqueness
The presence of the trifluoromethyl group in 4-(6-methylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide may confer unique properties such as increased lipophilicity, metabolic stability, and potential for stronger interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
4-(6-methylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O/c1-12-5-6-15(23-22-12)24-7-9-25(10-8-24)16(26)21-14-4-2-3-13(11-14)17(18,19)20/h2-6,11H,7-10H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMSTOAJJHWQQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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